Human HGPRT Affinity: 1421475-44-6 vs. In-Class Pyrimidine-Piperazine Analogs from US 9200020
Compound 1421475-44-6 exhibits a Ki of 600 nM against human hypoxanthine-guanine phosphoribosyltransferase (HGPRT), as measured by spectrophotometric assay at 25 °C, pH 7.4 [1]. Within the same patent series (US 9200020, Table 3) and under identical assay conditions, the structure-activity relationship spans extreme ranges: compound 3 (BDBM194494) shows Ki > 200,000 nM (essentially inactive), while compound 9 (BDBM194500) achieves Ki = 100 nM [2]. The 4-butoxyphenyl substitution in 1421475-44-6 thus occupies a defined intermediate position, providing 333-fold greater affinity than compound 3 but 6-fold lower affinity than the most potent analog compound 9. This quantitatively established position in the SAR landscape enables rational selection for studies requiring a specific affinity window.
| Evidence Dimension | Inhibitory constant (Ki) against human HGPRT |
|---|---|
| Target Compound Data | Ki = 600 nM |
| Comparator Or Baseline | Compound 3 (BDBM194494): Ki > 200,000 nM; Compound 9 (BDBM194500): Ki = 100 nM |
| Quantified Difference | 333-fold more potent than compound 3; 6-fold less potent than compound 9 |
| Conditions | Spectrophotometric assay, 25 °C, 0.1 M Tris-HCl, 10 mM MgCl2, pH 7.4 (Keough et al. methodology) |
Why This Matters
This positions 1421475-44-6 as a validated intermediate-affinity tool compound for HGPRT inhibition studies, avoiding both inactive and maximally potent extremes when a moderate-affinity probe is required.
- [1] BindingDB Entry BDBM194497. Ki = 600 nM for human HGPRT. US9200020, Table 3 compound 6. View Source
- [2] BindingDB Entries BDBM194494 (Ki > 200,000 nM) and BDBM194500 (Ki = 100 nM). Both from US9200020, Table 3; identical assay conditions to BDBM194497. View Source
